Anhydrovinblastine

Descripción

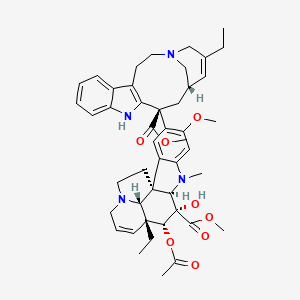

Structure

2D Structure

Propiedades

Fórmula molecular |

C46H56N4O8 |

|---|---|

Peso molecular |

793 g/mol |

Nombre IUPAC |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38+,39-,40-,43-,44-,45+,46+/m1/s1 |

Clave InChI |

FFRFGVHNKJYNOV-DOVUUNBWSA-N |

SMILES |

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

SMILES isomérico |

CCC1=C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

SMILES canónico |

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Sinónimos |

3',4'-anhydrovinblastine 3',4'-anhydrovinblastine, (18'alpha)-isome |

Origen del producto |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 3',4'-Anhydrovinblastine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core chemical and biological properties of 3',4'-Anhydrovinblastine (AVLB), a significant dimeric indole alkaloid. As a key biosynthetic precursor to the clinically important anticancer agents vinblastine and vincristine, and a subject of extensive research in its own right, a thorough understanding of its characteristics is essential for ongoing drug discovery and development efforts. This guide summarizes its physicochemical properties, mechanism of action, synthesis protocols, and biological activity.

Chemical and Physical Properties

3',4'-Anhydrovinblastine is a complex heterocyclic compound belonging to the vinca alkaloid class.[1] Its core structure consists of two distinct indole-containing units, catharanthine and vindoline, linked together. The key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₆H₅₆N₄O₈ | [1][2] |

| Molecular Weight | 793.0 g/mol | [1][2] |

| IUPAC Name | methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate | [1] |

| CAS Number | 38390-45-3 | [1][2][3][4] |

| Appearance | White to pale beige solid/crystal powder | [3][5] |

| Melting Point | 205-207 °C | [3] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [5][6] |

| Stability | Reported to be hygroscopic and temperature-sensitive. | [5] |

Mechanism of Action

Like other vinca alkaloids, the primary antineoplastic activity of 3',4'-Anhydrovinblastine stems from its interaction with tubulin, the fundamental protein subunit of microtubules.[1][2] By disrupting microtubule dynamics, it effectively halts cell division, leading to apoptosis in rapidly proliferating cancer cells.

The signaling pathway is as follows:

-

Cellular Entry: The molecule enters the cell.

-

Tubulin Binding: It binds with high affinity to β-tubulin at the vinca domain, near the GTP-binding site.[7][8][9]

-

Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules.[1][2][7][10] At higher concentrations, it can induce microtubule depolymerization.

-

Disruption of Mitotic Spindle: The lack of functional microtubules prevents the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[1][2]

-

M-Phase Arrest: Consequently, the cell cycle is arrested in the M (mitosis) phase.[1][2]

-

Apoptosis: Unable to complete mitosis, the cell undergoes programmed cell death (apoptosis).

References

- 1. 3',4'-Anhydrovinblastine | C46H56N4O8 | CID 443324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anhydrovinblastine | C46H56N4O8 | CID 11104750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3',4'-Anhydrovinblastine | CAS 38390-45-3 | ScreenLib [screenlib.com]

- 5. 38390-45-3 CAS MSDS (3',4'-Anhydrovinblastine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3',4'-Anhydrovinblastine | CAS:38390-45-3 | Manufacturer ChemFaces [chemfaces.com]

- 7. The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]

An In-depth Technical Guide on the Biosynthesis of Anhydrovinblastine from Catharanthine and Vindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrovinblastine is a crucial intermediate in the biosynthesis of the potent anti-cancer drugs vinblastine and vincristine. These dimeric terpenoid indole alkaloids are naturally produced in the Madagascar periwinkle, Catharanthus roseus, but at exceedingly low levels. The coupling of the monomeric precursors, catharanthine and vindoline, to form this compound is a key rate-limiting step in their biosynthesis. This technical guide provides a comprehensive overview of the enzymatic and chemical methods for the synthesis of this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in the development of efficient production strategies.

Biosynthetic Pathway Overview

The formation of this compound involves the coupling of two distinct indole alkaloids: catharanthine (an iboga-type alkaloid) and vindoline (an aspidosperma-type alkaloid). This reaction can be achieved through enzymatic catalysis, chemical synthesis, or photochemical methods.

Enzymatic Synthesis

In Catharanthus roseus, the coupling of catharanthine and vindoline is catalyzed by a class III peroxidase, identified as this compound synthase (CrPrx1). This enzyme facilitates the oxidation of catharanthine in the presence of hydrogen peroxide (H₂O₂), leading to a reactive intermediate that undergoes electrophilic attack by vindoline. The resulting iminium intermediate is then reduced to form α-3',4'-anhydrovinblastine. Horseradish peroxidase (HRP) has been widely used as a more accessible enzymatic alternative to CrPrx1 for this transformation.

Chemical Synthesis

Several chemical methods have been developed to mimic the biosynthetic coupling of catharanthine and vindoline. The most prominent among these are the iron(III) chloride (FeCl₃)-mediated coupling and a modified Polonovski reaction. These methods provide a means to synthesize this compound and its analogs for further drug development and structure-activity relationship studies.

Non-Enzymatic Photochemical Synthesis

A non-enzymatic approach utilizing near-ultraviolet (UV) light has also been reported. This method involves the irradiation of catharanthine and vindoline in the presence of flavin mononucleotide (FMN) and manganese ions, offering a potentially scalable and cost-effective alternative to enzymatic and traditional chemical synthesis.[1]

Data Presentation: Comparative Yields of this compound Synthesis

The following table summarizes the reported yields of this compound obtained through various synthetic methods. This data allows for a direct comparison of the efficiency of each approach.

| Synthesis Method | Key Reagents/Catalysts | Solvent System | Temperature | Reaction Time | Yield (%) | Reference(s) |

| Chemical Synthesis | ||||||

| FeCl₃-mediated | FeCl₃, NaBH₄ | 0.1 N HCl / CF₃CH₂OH | 23°C | - | 90% | [2] |

| FeCl₃-mediated (one-pot to Vinblastine) | FeCl₃, Fe₂(ox)₃, NaBH₄, air | 0.1 N HCl / CF₃CH₂OH | 0-23°C | - | 10% (this compound) | [2] |

| Polonovski Reaction | Catharanthine N-oxide, Trifluoroacetic anhydride | - | -78°C | - | >83% (Diastereomeric ratio 5:1) | [2] |

| Polonovski Reaction | Catharanthine N-oxide, Trifluoroacetic anhydride | - | 0°C | - | - (Diastereomeric ratio 1:1) | [2] |

| Enzymatic Synthesis | ||||||

| Horseradish Peroxidase (HRP) | HRP, H₂O₂ | - | - | - | 40-50% | |

| Non-Enzymatic Synthesis | ||||||

| Near-UV Irradiation | FMN, Mn²⁺, Near-UV light (370 nm) | 10% Methanol | - | - | High Yield | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in this compound synthesis.

FeCl₃-Mediated Chemical Synthesis of this compound

This protocol is adapted from the work of Ishikawa et al. (2009).[2]

Materials:

-

Catharanthine

-

Vindoline

-

Iron(III) chloride (FeCl₃)

-

Sodium borohydride (NaBH₄)

-

Trifluoroethanol (CF₃CH₂OH)

-

Hydrochloric acid (HCl), 0.1 N aqueous solution

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Prepare a 0.022 M solution of both catharanthine and vindoline in a 1:1 mixture of 0.1 N aqueous HCl and trifluoroethanol (CF₃CH₂OH).

-

To the stirred solution, add 5 equivalents of FeCl₃ at 23°C.

-

Allow the reaction to proceed, monitoring the formation of the iminium ion intermediate by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the coupling reaction, reduce the intermediate by adding an excess of NaBH₄.

-

Quench the reaction with a suitable quenching agent (e.g., acetone or acetic acid).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Enzymatic Synthesis using Horseradish Peroxidase (HRP)

Materials:

-

Catharanthine

-

Vindoline

-

Horseradish Peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂)

-

Sodium borohydride (NaBH₄)

-

Buffer solution (e.g., phosphate buffer, pH 6.0-7.0)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve catharanthine and vindoline in the chosen buffer solution.

-

Add HRP to the solution.

-

Initiate the reaction by the dropwise addition of a dilute solution of H₂O₂.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

-

After the enzymatic coupling is complete, add NaBH₄ to reduce the iminium intermediate to this compound.

-

Extract the product with an organic solvent.

-

Purify the product using column chromatography.

Non-Enzymatic Synthesis using Near-UV Light

This protocol is based on the findings of Asano et al. (2016).[1]

Materials:

-

Catharanthine

-

Vindoline

-

Flavin mononucleotide (FMN)

-

Manganese(II) chloride (MnCl₂)

-

Methanol

-

Water

-

Near-UV light source (peak at 370 nm)

-

Reaction vessel transparent to near-UV light

Procedure:

-

Prepare a solution of catharanthine and vindoline in a 10% methanol/water mixture.

-

Add FMN and MnCl₂ to the solution.

-

Irradiate the reaction mixture with a near-UV light source (peak wavelength of 370 nm) with stirring.

-

Monitor the formation of this compound by HPLC.

-

Upon completion, extract the product and purify by chromatography.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Caption: Enzymatic biosynthesis of this compound from catharanthine and vindoline.

Experimental Workflow for this compound Synthesis

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

The synthesis of this compound from catharanthine and vindoline is a critical step in the production of valuable anti-cancer alkaloids. This guide has detailed the primary enzymatic and chemical methodologies for this transformation, providing researchers with a foundation for optimizing reaction conditions and developing scalable production processes. The choice of synthetic route will depend on factors such as desired yield, scalability, cost, and the availability of reagents and equipment. Further research into the optimization of these protocols and the exploration of novel catalytic systems will continue to be of high importance in the field of drug development.

References

Anhydrovinblastine as a Tubulin Polymerization Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrovinblastine, a semi-synthetic derivative of the Vinca alkaloid vinblastine, is a potent anti-mitotic agent that targets the tubulin-microtubule system. Like its parent compound, this compound disrupts microtubule dynamics, a critical process for cell division, leading to cell cycle arrest in the M phase and subsequent apoptosis.[1] This technical guide provides a comprehensive overview of this compound's mechanism of action as a tubulin polymerization inhibitor, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for the formation and function of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.

Vinca alkaloids, a class of natural and semi-synthetic compounds, are among the most successful microtubule-targeting agents. This compound belongs to this class and functions by inhibiting tubulin polymerization. This guide delves into the specifics of its interaction with tubulin and the resulting cellular consequences.

Mechanism of Action

This compound's primary mechanism of action involves its binding to β-tubulin, thereby interfering with the assembly of microtubules.[1] This interaction disrupts the delicate equilibrium of microtubule dynamics, leading to the inhibition of mitotic spindle formation.[1]

The binding of Vinca alkaloids occurs at a specific site on β-tubulin, often referred to as the "Vinca domain." This binding is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into functional microtubules. Instead, at higher concentrations, these drugs can promote the formation of non-functional tubulin aggregates or paracrystalline structures.

The disruption of the mitotic spindle activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome segregation. The inability to form a functional spindle leads to a prolonged arrest of cells in the M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data

While specific quantitative data for this compound's direct inhibition of tubulin polymerization and its precise effects on microtubule dynamics are limited in publicly available literature, data from its derivatives and the parent compound, vinblastine, provide valuable insights.

Cytotoxicity

This compound and its derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the proliferation of 50% of the cells.

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound (1e) | A549 (Non-small cell lung cancer) | 30 | [2] |

| This compound (1e) | HeLa (Cervical cancer) | 27 | [2] |

| Amide Derivative (6b) | A549 | 26 | [2] |

| Amide Derivative (12b) | A549 | 34 | [2] |

| Amide Derivative (12b) | HeLa | 35 | [2] |

| Phenyl Amide Derivative (14b) | A549 | 27 | [2] |

| Phenyl Amide Derivative (14b) | HeLa | 26 | [2] |

Note: The study by Shao et al. (2009) investigated a series of amide derivatives of this compound, with the parent this compound (1e) used as a positive control.[2]

Tubulin Binding Affinity (Comparative Data for Vinblastine)

Studies on vinblastine provide an indication of the binding affinity of Vinca alkaloids to tubulin. It's important to note that these values may differ for this compound.

| Ligand | Parameter | Value | Method | Reference |

| Vinblastine | Ka | 3-5 x 105 M-1 | Not specified | [2] |

| Vinblastine | Ka | ~3-4 x 103 M-1 | Binding to stabilized microtubules | [3][4] |

Note: The association constant (Ka) represents the affinity of the ligand for its binding site. Higher Ka values indicate stronger binding. The discrepancy in reported values may be due to different experimental conditions and methodologies.

Effects on Microtubule Dynamics (Comparative Data for Vinblastine)

Low concentrations of vinblastine have been shown to suppress microtubule dynamics without causing significant net depolymerization. These effects are likely similar for this compound.

| Parameter | Effect of Vinblastine (low concentrations) | Reference |

| Growth Rate | Suppressed | [5][6] |

| Shortening Rate | Suppressed | [5][6] |

| Catastrophe Frequency | Decreased | [5][6] |

| Rescue Frequency | Increased | [7] |

| Time in Paused State | Increased | [5][6] |

| Dynamicity | Decreased | [5][6] |

Note: Catastrophe is the switch from a growing to a shrinking state, while rescue is the switch from shrinking to growing. Dynamicity is an overall measure of microtubule activity.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the change in turbidity (light scattering) of the solution.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP solution (100 mM)

-

This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)

-

Control inhibitors (e.g., nocodazole) and enhancers (e.g., paclitaxel)

-

96-well microplate (half-area, clear bottom)

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Thaw purified tubulin on ice.

-

Prepare the tubulin polymerization buffer (G-PEM with 1 mM GTP). Keep on ice.

-

Prepare serial dilutions of this compound and control compounds in the polymerization buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).

-

-

Assay Setup:

-

On ice, add the desired volume of polymerization buffer containing the test compounds or vehicle control to the wells of a pre-chilled 96-well plate.

-

Add the tubulin solution to each well to a final concentration of 3-5 mg/mL. Mix gently by pipetting up and down.

-

-

Measurement:

-

Immediately transfer the plate to the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time for each concentration of the test compound.

-

The rate of polymerization (Vmax) can be determined from the steepest slope of the polymerization curve.

-

The extent of polymerization is represented by the plateau of the curve.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50%.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound using propidium iodide (PI) staining.

Materials:

-

A549 or HeLa cells

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed A549 or HeLa cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.

-

Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cells in RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.

-

Add the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

-

Signaling Pathways

The disruption of microtubule dynamics by this compound triggers a cascade of signaling events that culminate in apoptosis. While the precise signaling network activated by this compound has not been fully elucidated, the general pathway for microtubule-disrupting agents involves the activation of the intrinsic apoptotic pathway.

Prolonged mitotic arrest due to a dysfunctional mitotic spindle leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inactivation of anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This shift in the balance of Bcl-2 family proteins results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Conclusion

This compound is a potent inhibitor of tubulin polymerization with significant cytotoxic activity against cancer cells. Its mechanism of action, shared with other Vinca alkaloids, involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. While more specific quantitative data on its direct interaction with tubulin and its effects on microtubule dynamics are needed, the available information strongly supports its role as a microtubule-targeting agent. The experimental protocols provided in this guide offer a framework for further investigation into the precise molecular and cellular effects of this compound, which may aid in the development of novel and more effective cancer therapies.

References

- 1. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, this compound and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. Binding of vinblastine to stabilized microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Dynamic instability of microtubules: effect of catastrophe-suppressing drugs. | Semantic Scholar [semanticscholar.org]

Unveiling the Natural Reserves: An In-depth Technical Guide to Anhydrovinblastine in Catharanthus roseus

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of anhydrovinblastine within the medicinal plant Catharanthus roseus. This compound, a crucial intermediate in the biosynthesis of the potent anticancer agents vinblastine and vincristine, is a key target for metabolic engineering and drug development programs. This document provides a comprehensive overview of its biosynthesis, localization, and quantification, supported by detailed experimental protocols and visual representations of the underlying biochemical processes.

Quantitative Distribution of this compound and its Precursors

This compound is synthesized from the monomeric indole alkaloids catharanthine and vindoline. While extensive research has focused on the end-products, vinblastine and vincristine, quantitative data for this compound itself across different plant tissues is less abundant. The following table summarizes available data on the concentration of this compound and its immediate precursors in Catharanthus roseus. It is important to note that concentrations can vary significantly based on the plant's age, cultivar, and environmental conditions.

| Plant Tissue | Compound | Concentration Range | Method of Analysis | Reference(s) |

| Leaves | This compound | 0.01 - 0.5 mg/mL (in extract) | HPLC | [1][2] |

| Leaves | Catharanthine | 0.03 - 1 mg/mL (in extract) | HPLC | [1][2] |

| Leaves | Vindoline | 0.03 - 1 mg/mL (in extract) | HPLC | [1][2] |

| Aerial Parts | This compound | Primarily accumulated | General observation | [3] |

| Stems | This compound | Presence detected | Single-cell MS | [4] |

| Roots | This compound | Presence detected | Single-cell MS | [4] |

Note: The concentrations reported in mg/mL are based on the analysis of plant extracts and the linearity ranges of the HPLC methods, not necessarily the absolute concentration in the plant tissue on a dry weight basis.

Biosynthesis of this compound: A Peroxidase-Mediated Coupling

The formation of this compound is a critical step in the biosynthesis of dimeric terpenoid indole alkaloids (TIAs). This reaction involves the enzymatic coupling of two monomeric precursors: catharanthine and vindoline. This crucial condensation is catalyzed by a class III peroxidase, often referred to as this compound synthase.[5][6] The reaction is believed to occur within the vacuoles of mesophyll cells in the leaves.[5]

The biosynthetic pathway leading to this compound is depicted below:

References

- 1. [Simultaneous determination of vindoline, catharanthine and this compound in Catharanthus roseus by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4831133A - Extraction of alkaloids of Catharanthus roseus tissue - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Purification and characterization of alpha-3',4'-anhydrovinblastine synthase (peroxidase-like) from Catharanthus roseus (L.) G. Don - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of Anhydrovinblastine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrovinblastine is a semi-synthetic vinca alkaloid derived from vinblastine, a natural product of the Madagascar periwinkle, Catharanthus roseus.[1] Like other vinca alkaloids, this compound and its derivatives are potent antineoplastic agents that have been the subject of extensive research in oncology.[2][3] This technical guide provides a comprehensive overview of the pharmacology of this compound and its derivatives, with a focus on their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Core Pharmacology

Mechanism of Action

The primary mechanism of action of this compound and its derivatives is the disruption of microtubule dynamics.[2][4] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers.

This compound binds to β-tubulin, thereby inhibiting its polymerization into microtubules.[2][4] This disruption of microtubule assembly leads to the arrest of the cell cycle in the M phase (mitosis), as the mitotic spindle cannot form correctly.[2][4] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.

Signaling Pathway from Mitotic Arrest to Apoptosis

The induction of apoptosis following mitotic arrest by this compound involves a complex signaling cascade. A key player in this process is the Cyclin-Dependent Kinase 1 (CDK1), which becomes activated during mitotic arrest. CDK1 can phosphorylate and modulate the activity of Bcl-2 family proteins, which are critical regulators of apoptosis.

The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. During mitotic arrest, CDK1-mediated phosphorylation can inactivate anti-apoptotic proteins like Bcl-2 and Mcl-1, while activating pro-apoptotic proteins. This shift in the balance between pro- and anti-apoptotic signals leads to the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspases, culminating in apoptosis.

Pharmacokinetics

A Phase I clinical trial of this compound administered as a 1-hour intravenous infusion every 3 weeks in patients with refractory solid tumors provided key pharmacokinetic data. The pharmacokinetics of this compound were found to be linear and well-described by a two-compartment model. The mean clearance was 26.4 L/h/m², and the median terminal half-life was 18 hours. The maximum tolerated dose (MTD) was determined to be 21 mg/m², with dose-limiting toxicities including constipation, neutropenia, and nausea/vomiting. Stable disease was observed in patients with metastatic sarcoma and non-small-cell lung cancer (NSCLC).

Structure-Activity Relationship and Cytotoxicity of Derivatives

Extensive research has been conducted to synthesize and evaluate the cytotoxic activity of various this compound derivatives. These studies have primarily focused on modifications at the C-22 position of the this compound scaffold. The following tables summarize the in vitro cytotoxicity (IC₅₀ values) of amide, ester, ether, and carbamate derivatives against human non-small cell lung cancer (A549) and human cervical adenocarcinoma (HeLa) cell lines.

Amide Derivatives

The introduction of an amide group at the C-22 position has been shown to improve both the potency and toxicity of this compound. The size of the substituent on the amide nitrogen is a critical determinant of cytotoxic activity.[5]

Table 1: Cytotoxicity of this compound Amide Derivatives

| Compound | R Group | IC₅₀ (nM) - A549 | IC₅₀ (nM) - HeLa |

|---|---|---|---|

| This compound | - | 34 | 27 |

| 6b | -CH₃ | 26 | 35 |

| 12b | -cyclopropyl | 26 | 35 |

| 24b | -CH₂CH₂OH | >1000 | >1000 |

Data synthesized from literature.[5]

Ester and Ether Derivatives

Ester derivatives of this compound have demonstrated potent cytotoxicity, whereas the corresponding ether analogues are significantly less active. This suggests that the carbonyl group of the ester is important for maintaining cytotoxic potency, possibly acting as a hydrogen bond acceptor. The size of the substituent on the ester or ether linkage also plays a crucial role in determining activity.

Table 2: Cytotoxicity of this compound Ester and Ether Derivatives

| Compound | R Group | Linkage | IC₅₀ (nM) - A549 | IC₅₀ (nM) - HeLa |

|---|---|---|---|---|

| This compound | - | - | 34 | 27 |

| 12b (Ester) | -CH(CH₃)₂ | Ester | 34 | 35 |

| 19b (Ether) | -CH(CH₃)₂ | Ether | >1000 | >1000 |

Data synthesized from literature.

Carbamate Derivatives

The synthesis of carbamate derivatives has also been explored to understand the structure-activity relationships. The size and position of substituents on the carbamate moiety significantly influence cytotoxic activity.[2] Certain carbamate derivatives have shown more potent cytotoxicity than the parent this compound.[2]

Table 3: Cytotoxicity of this compound Carbamate Derivatives

| Compound | R Group | IC₅₀ (nM) - A549 | IC₅₀ (nM) - HeLa |

|---|---|---|---|

| This compound (AVLB) | - | 34 | 27 |

| 8b | -CH₂CH₃ | 21 | 19 |

| 30b | -CH₂-cyclopropyl | 25 | 22 |

Data synthesized from literature.[2]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacological properties of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation with Drug: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of purified tubulin into microtubules. The polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm or by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.

Protocol (Fluorescence-based):

-

Reagent Preparation: On ice, prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), and a fluorescent reporter dye (e.g., DAPI).

-

Compound Addition: In a 96-well black plate, add the this compound derivatives at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion, vinblastine for inhibition) and a negative control (vehicle).

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for DAPI, Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the nucleation, growth, and steady-state phases of microtubule polymerization.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is typically done by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and analyzing the fluorescence intensity of individual cells using flow cytometry.

Protocol:

-

Cell Treatment: Culture cells to be analyzed and treat them with the desired concentrations of this compound or its derivatives for a specific duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubate at 37°C for 30 minutes to ensure that only DNA is stained.

-

Propidium Iodide Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cells and incubate in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (e.g., >600 nm).

-

Data Analysis: Generate a histogram of DNA content (fluorescence intensity) versus cell count. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound and its derivatives represent a promising class of antineoplastic agents that target microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective analogues. The experimental protocols detailed in this guide are fundamental for the continued evaluation and development of these compounds as potential cancer therapeutics. Further research into the nuanced effects of these derivatives on various signaling pathways and their in vivo efficacy will be crucial for their translation into clinical applications.

References

- 1. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 2. Synthesis and structure-activity relationships study of novel anti-tumor carbamate this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure-activity relationship studies of cytotoxic this compound amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship studies of cytotoxic ester and ether this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Anhydrovinblastine: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhydrovinblastine, a crucial intermediate in the biosynthesis and chemical synthesis of the potent anticancer agents vinblastine and vincristine, holds a significant place in the history of natural product chemistry and drug discovery. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailed experimental protocols for its synthesis, comprehensive quantitative data, and an overview of its biological mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Historical Context and Discovery

The story of this compound is intrinsically linked to the discovery and development of the Vinca alkaloids, a class of dimeric indole alkaloids isolated from the Madagascar periwinkle, Catharanthus roseus. In the mid-20th century, the remarkable anticancer properties of vinblastine and vincristine were uncovered. However, their extremely low natural abundance prompted intense research into their chemical synthesis.

This compound emerged as a key synthetic intermediate in these efforts. Seminal work by chemists such as Kutney and Potier in the 1970s established methods for coupling the two monomeric precursors, catharanthine and vindoline, to form this compound.[1][2] These early methods, particularly the Polonovski-Potier reaction, laid the groundwork for the total synthesis of vinblastine.[3][4] Over the years, significant advancements have been made, leading to more efficient and stereoselective synthetic routes, notably the use of ferric (III) ion-promoted coupling reactions.[2][5][6]

This compound is not merely a synthetic curiosity; it is also a naturally occurring alkaloid in C. roseus and serves as the biosynthetic precursor to vinblastine.[7] Its discovery and the elucidation of its role in the biosynthetic pathway have been pivotal in understanding the complex metabolic processes within this medicinally important plant.

Chemical Synthesis of this compound

The synthesis of this compound is a critical step in the total synthesis of vinblastine and its analogues. Several methods have been developed, with the Fe(III)-promoted coupling of catharanthine and vindoline being one of the most efficient.

Fe(III)-Promoted Coupling of Catharanthine and Vindoline

This method provides a direct and highly diastereoselective route to this compound. The reaction is presumed to proceed through the generation of a catharanthine amine radical cation, which then undergoes oxidative fragmentation and coupling with vindoline.[2][8]

-

Reaction Setup: In a suitable reaction vessel, dissolve catharanthine (1.0 eq) and vindoline (1.0 eq) in a cosolvent system of aqueous 0.1 N HCl and trifluoroethanol (CF₃CH₂OH).[2] The concentration of each reactant should be approximately 0.022 M.[2]

-

Initiation: To the stirred solution at 23 °C, add a solution of ferric chloride (FeCl₃, 5.0 eq) in the same cosolvent system.[2]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reduction: Upon completion of the coupling reaction, reduce the intermediate iminium ion by adding sodium borohydride (NaBH₄, ~20 eq).[9]

-

Work-up and Purification: Quench the reaction with an appropriate reagent, followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield this compound.[10]

Diagram of the Fe(III)-Promoted Coupling of Catharanthine and Vindoline

References

- 1. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. organicreactions.org [organicreactions.org]

- 4. synarchive.com [synarchive.com]

- 5. New Insights into the Mechanism and an Expanded Scope of the Fe(III)-mediated Vinblastine Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catharanthine C16 substituent effects on the biomimetic coupling with vindoline: preparation and evaluation of a key series of vinblastine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymic coupling of catharanthine and vindoline to form 3',4'-anhydrovinblastine by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Simultaneous determination of vindoline, catharanthine and this compound in Catharanthus roseus by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Anhydrovinblastine: A Technical Overview for Drug Development Professionals

Anhydrovinblastine, a semi-synthetic derivative of the vinca alkaloid vinblastine, is a compound of significant interest in oncological research due to its potent antineoplastic properties. This technical guide provides an in-depth overview of its core molecular and mechanistic characteristics, tailored for researchers, scientists, and drug development professionals.

Core Molecular Data

This compound is a complex dimeric indole alkaloid. Its fundamental molecular properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C46H56N4O8 | [1][2][3] |

| Molecular Weight | 792.96 g/mol (also cited as 793.0 g/mol ) | [1][3][4] |

| CAS Number | 38390-45-3 | [1][2][3] |

Mechanism of Action: Inhibition of Microtubule Dynamics

This compound exerts its cytotoxic effects primarily through the disruption of microtubule dynamics, a critical process for cell division.[3] Like other vinca alkaloids, it binds to tubulin, the fundamental protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules. The consequence of this inhibition is the disruption of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis. This leads to the arrest of cancer cells in the M phase of the cell cycle, ultimately triggering apoptosis or cell death.[3]

The following diagram illustrates the proposed mechanism leading to mitotic arrest.

Experimental Protocols

A common method for the synthesis of this compound involves the coupling of two monomeric indole alkaloids, catharanthine and vindoline. An iron(III)-promoted coupling reaction is a frequently cited method.

Materials:

-

Catharanthine

-

Vindoline

-

Ferric chloride (FeCl₃)

-

Sodium borohydride (NaBH₄)

-

Trifluoroethanol (CF₃CH₂OH)

-

0.1 N Hydrochloric acid (HCl)

-

Appropriate organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

A mixture of catharanthine and vindoline is dissolved in a solution of aqueous 0.1 N HCl with trifluoroethanol as a cosolvent to ensure solubility of the reactants.

-

Ferric chloride (FeCl₃), typically 5 equivalents, is added to the mixture at room temperature (23 °C). This initiates the generation of a catharanthine amine radical cation, which then undergoes oxidative fragmentation.

-

The resulting intermediate couples with vindoline to form an iminium ion with the desired stereochemistry.

-

The reaction mixture is then treated with a reducing agent, such as sodium borohydride (NaBH₄), to reduce the iminium ion.

-

This reduction step yields this compound.

-

The product is then extracted from the aqueous solution using an organic solvent.

-

Purification of the crude product is typically achieved through column chromatography on silica gel to yield pure this compound.

This method has been reported to produce this compound in high conversion rates.

To experimentally verify the M-phase arrest induced by this compound, flow cytometry with propidium iodide (PI) staining is a standard method.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture the chosen cancer cell line to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified time period (e.g., 24 hours). Include an untreated control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution, which also contains RNase A to prevent staining of RNA.

-

Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

-

The resulting data will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An increase in the percentage of cells in the G2/M phase in the this compound-treated samples compared to the control indicates cell cycle arrest.

The following diagram outlines the experimental workflow for assessing cell cycle arrest.

This technical guide provides a foundational understanding of this compound for professionals in the field of drug development. The provided data and protocols serve as a starting point for further research and development of this promising antineoplastic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Anhydrovinblastine and its role in vinca alkaloid biosynthesis

Anhydrovinblastine: A Pivotal Intermediate in Vinca Alkaloid Biosynthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The dimeric terpenoid indole alkaloids (TIAs), vinblastine and vincristine, derived from the Madagascar periwinkle (Catharanthus roseus), are indispensable chemotherapeutic agents. Their complex biosynthesis involves over 30 enzymatic steps, culminating in the crucial coupling of two monomeric precursors, catharanthine and vindoline.[1] This reaction, a significant rate-limiting step in the overall pathway, produces the key intermediate, α-3',4'-anhydrovinblastine (AVLB).[2][3] this compound is not merely a transient molecule; it is a naturally occurring alkaloid in C. roseus and serves as the direct precursor to vinblastine and the semi-synthetic precursor to the clinically important drugs vinorelbine and vinflunine.[4] This guide provides a comprehensive technical overview of the biosynthesis of this compound, its subsequent conversion, and the associated experimental methodologies, intended for professionals in phytochemical research and drug development.

Biosynthesis of Monomeric Precursors: Catharanthine and Vindoline

The journey to this compound begins with the synthesis of its constituent monomers, catharanthine and vindoline. Both originate from the condensation of tryptamine (from the shikimate pathway) and secologanin (from the iridoid pathway) to form strictosidine.[1][2] This reaction is catalyzed by the enzyme strictosidine synthase (STR).[5][6][7][8][9] Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to yield an unstable aglycone, which serves as a branching point for the synthesis of numerous TIAs.[5][9] From here, complex, multi-enzyme pathways lead to the iboga-type alkaloid catharanthine and the aspidosperma-type alkaloid vindoline.[6][10]

The biosynthesis of vindoline from the intermediate tabersonine is particularly well-characterized, involving a seven-step enzymatic conversion.[6][11] Key enzymes in this terminal sequence include:

-

Tabersonine 16-hydroxylase (T16H): A cytochrome P450 enzyme that hydroxylates tabersonine.[12][13]

-

16-hydroxytabersonine 16-O-methyltransferase (16OMT): Catalyzes the methylation of the hydroxylated intermediate.[6][12]

-

Desacetoxyvindoline-4-hydroxylase (D4H): Another hydroxylase acting later in the pathway.[5][11][12]

-

Deacetylvindoline-4-O-acetyltransferase (DAT): The terminal enzyme that acetylates the molecule to produce vindoline.[5][11][12]

Cellular and tissue-level compartmentalization is a critical aspect of this pathway. In C. roseus leaves, catharanthine is primarily synthesized and accumulates in the upper epidermis cells, while vindoline is found in specialized laticifer and idioblast cells.[2][14] This spatial separation is believed to be a primary reason for the low natural abundance of dimeric alkaloids like vinblastine, making the coupling reaction a significant bottleneck.[2][14]

The Dimerization Reaction: Enzymatic Formation of this compound

The formation of this compound is the first committed step in the synthesis of dimeric vinca alkaloids. It involves the oxidative coupling of catharanthine and vindoline.

The Role of Peroxidases

The key enzyme catalyzing this dimerization is a class III peroxidase.[3][15] A specific vacuolar peroxidase from C. roseus, named CrPrx1, has been identified and characterized as the primary enzyme responsible for this reaction in planta.[2][15] The catalytic mechanism is dependent on hydrogen peroxide (H₂O₂), which is naturally present in the plant leaf tissue.[2]

The proposed reaction sequence is as follows:

-

Activation of Catharanthine: The peroxidase (e.g., CrPrx1) utilizes H₂O₂ to activate catharanthine, likely forming a radical cation.[2][3][4]

-

Intermediate Formation: This activation initiates a fragmentation of the catharanthine molecule.[3][4]

-

Nucleophilic Attack: The reactive catharanthine intermediate undergoes a nucleophilic attack by vindoline, leading to the formation of a new C-C bond and an iminium intermediate.[2][4]

-

Reduction: This iminium intermediate is subsequently reduced by a reductase enzyme to form the stable product, α-3',4'-anhydrovinblastine.[2] While the specific reductase has not been fully confirmed, a tetrahydroalstonine synthase (THAS) has been theorized to perform this step.[2]

// Nodes for reactants and products cath [label="Catharanthine", fillcolor="#F1F3F4", fontcolor="#202124"]; vind [label="Vindoline", fillcolor="#F1F3F4", fontcolor="#202124"]; iminium [label="Iminium Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; avlb [label="α-3',4'-Anhydrovinblastine", fillcolor="#FBBC05", fontcolor="#202124"]; h2o2 [label="H₂O₂", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; h2o [label="2H₂O", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; nadph [label="NAD(P)H + H⁺", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; nadp [label="NAD(P)⁺", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for layout plus1 [shape=plaintext, label="+"]; plus2 [shape=plaintext, label="+"];

// Edges representing the reaction flow {rank=same; cath; plus1; vind;} cath -> iminium; vind -> iminium; h2o2 -> iminium [label=" CrPrx1 (Peroxidase)", color="#EA4335", fontcolor="#202124"]; iminium -> h2o [style=dashed, arrowhead=none];

iminium -> avlb [label=" Reductase (THAS theorized)", color="#34A853", fontcolor="#202124"]; nadph -> avlb [style=dashed, arrowhead=none]; avlb -> nadp [style=dashed, arrowhead=none];

}

Caption: Enzymatic coupling of catharanthine and vindoline.

From this compound to Vinblastine and Vincristine

This compound is the direct precursor to vinblastine. This conversion involves the hydration of the double bond at the C3' and C4' positions.[16] While this step has been demonstrated to occur in cell-free preparations of C. roseus, the specific enzyme(s) responsible for this hydration in vivo remain to be fully elucidated.[1][16] Vinblastine can then be further converted to vincristine, another potent anticancer agent, though the enzyme for this final step is also not yet isolated.[1]

// Connections between subgraphs "Catharanthine" -> "this compound" [label=" CrPrx1 (Peroxidase)", color="#EA4335", fontcolor="#202124"]; "Vindoline" -> "this compound"; "this compound" -> "Vinblastine" [label=" Hydration (Enzyme TBD)", style=dashed]; "Vinblastine" -> "Vincristine" [label=" Oxidation (Enzyme TBD)", style=dashed]; }

Caption: Overview of the Vinca Alkaloid Biosynthetic Pathway.

Quantitative Data from Synthesis Reactions

The efficiency of this compound and vinblastine formation varies significantly between biological and chemical methods. The following tables summarize key quantitative data reported in the literature.

Table 1: Yields from Chemical and Chemoenzymatic Synthesis

| Product | Precursors | Method | Reagents/Enzymes | Yield / Conversion | Reference |

| This compound | Catharanthine + Vindoline | Biomimetic Chemical | FeCl₃, NaBH₄ in CF₃CH₂OH/HCl | 90% Conversion | [4][17] |

| This compound | Catharanthine + Vindoline | Chemoenzymatic | Laccase, NaBH₄ | 56% Yield | [18] |

| Vinblastine | Catharanthine + Vindoline | One-Step Biomimetic | Fe(III)–NaBH₄/air | 40-43% | [4] |

| Leurosidine | Catharanthine + Vindoline | One-Step Biomimetic | Fe(III)–NaBH₄/air | 20-23% | [4] |

Table 2: Reported Enzyme Kinetic Data

| Enzyme | Substrate | Km Value (µM) | Source Organism | Reference |

| Vm16OMT | 16-hydroxytabersonine | 0.94 ± 0.06 | Vinca minor | [6][19] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and purification of this compound and related compounds.

Protocol for Biomimetic Chemical Synthesis of this compound

This protocol is adapted from improved Kutney coupling conditions.[4][17]

-

Reactant Preparation: Prepare a solution with catharanthine (0.022 M) and vindoline (0.022 M).

-

Solvent System: Use a cosolvent system of trifluoroethanol (CF₃CH₂OH) and aqueous 0.1 N HCl to ensure reactants are fully solubilized.

-

Coupling Reaction: Add ferric chloride (FeCl₃, 5 equivalents) to the reactant mixture. Stir at room temperature (23 °C). The reaction initiates the oxidative fragmentation of catharanthine and its coupling with vindoline to form an iminium intermediate.

-

Reduction: Following the coupling, reduce the intermediate iminium ion by adding sodium borohydride (NaBH₄).

-

Purification: Purify the resulting this compound from the reaction mixture using standard chromatographic techniques (e.g., column chromatography on silica gel).

-

Analysis: Confirm product identity and purity via HPLC, Mass Spectrometry, and NMR.

Protocol for General Enzymatic Synthesis of this compound

This protocol outlines a general procedure using a peroxidase enzyme.[2][18][20]

-

Enzyme and Substrate Preparation: Prepare a buffered solution (e.g., phosphate buffer, pH 6.0-7.0). Add the peroxidase enzyme (e.g., horseradish peroxidase or purified CrPrx1).

-

Reaction Initiation: Add catharanthine and vindoline to the buffered enzyme solution. Initiate the reaction by adding a controlled amount of hydrogen peroxide (H₂O₂), often stepwise, to the mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation. Monitor the reaction progress using TLC or HPLC.

-

Reduction Step (if necessary): After the peroxidase-catalyzed coupling, the resulting iminium ion must be reduced. This can be achieved by adding a reducing agent like NaBH₄ or by including a reductase enzyme and its cofactor (e.g., NADPH) in the reaction mixture.

-

Extraction: Stop the reaction and extract the alkaloids from the aqueous phase using an organic solvent such as ethyl acetate or dichloromethane.

-

Purification and Analysis: Dry the organic extract, concentrate it in vacuo, and purify the this compound using preparative HPLC or column chromatography. Analyze the final product as described in Protocol 5.1.

General Workflow for Vinca Alkaloid Purification from Plant Material

This workflow describes a typical process for isolating vinca alkaloids from C. roseus leaves.[21][22]

// Define nodes start [label="Dried C. roseus Leaf Material", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Solvent Extraction\n(e.g., hot ethanol/water/acid)", fillcolor="#FFFFFF", fontcolor="#202124"]; filtration [label="Filtration & Concentration", fillcolor="#FFFFFF", fontcolor="#202124"]; ph_adjust [label="pH Gradient Partitioning\n(Acid/Base Extraction)", fillcolor="#FFFFFF", fontcolor="#202124"]; crude [label="Crude Alkaloid Extract", fillcolor="#FBBC05", fontcolor="#202124"]; column [label="Column Chromatography\n(Alumina or Silica Gel)", fillcolor="#FFFFFF", fontcolor="#202124"]; fractions [label="Collect Fractions", fillcolor="#FFFFFF", fontcolor="#202124"]; hplc [label="Preparative HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure [label="Pure this compound/\nVinblastine", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Analysis (HPLC, MS, NMR)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define edges start -> extraction; extraction -> filtration; filtration -> ph_adjust; ph_adjust -> crude; crude -> column [label="Initial Separation"]; column -> fractions; fractions -> hplc [label="Fine Purification"]; hplc -> pure; pure -> analysis; }

Caption: General experimental workflow for alkaloid purification.

Conclusion and Future Perspectives

This compound stands as the critical gateway to the biosynthesis of dimeric vinca alkaloids. Understanding its formation, catalyzed by peroxidases like CrPrx1, is paramount for any effort aimed at enhancing the production of vinblastine and vincristine. The spatial separation of its precursors, catharanthine and vindoline, within the plant tissue highlights the sophisticated biological control over this pathway and explains its rate-limiting nature. While significant progress has been made in elucidating the enzymatic coupling, the subsequent hydration step to form vinblastine and the final oxidation to vincristine remain areas requiring further investigation to identify the specific enzymes involved. Continued research, combining molecular biology, enzymology, and synthetic biology, holds the promise of developing more efficient production platforms—be it in engineered microbes or optimized plant systems—for these life-saving medicines.

References

- 1. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimerization of catharanthine and vindoline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identifying Genes Involved in Alkaloid Biosynthesis in Vinca minor through Transcriptomics and Gene Co-Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ATP-binding cassette transporter controls leaf surface secretion of anticancer drug components in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthesis of the antitumour catharanthus alkaloids. Conversion of this compound into vinblastine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Identifying Genes Involved in alkaloid Biosynthesis in Vinca minor Through Transcriptomics and Gene Co-Expression Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enzymic coupling of catharanthine and vindoline to form 3',4'-anhydrovinblastine by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aphinfo.com [aphinfo.com]

- 22. CN101638413B - Separation and purification method for vinca alkaloids - Google Patents [patents.google.com]

Anhydrovinblastine: A Technical Guide for Antineoplastic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrovinblastine, a semi-synthetic derivative of the vinca alkaloid vinblastine, is an antineoplastic agent with a mechanism of action centered on the disruption of microtubule dynamics. Like other vinca alkaloids, it binds to tubulin, inhibiting its polymerization into microtubules. This leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the M phase and subsequent induction of apoptosis.[1][2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its study as an anticancer agent.

Chemical and Physical Properties

This compound is a complex dimeric indole alkaloid.

| Property | Value | Reference |

| Chemical Formula | C₄₆H₅₆N₄O₈ | [3][5] |

| Molecular Weight | 792.96 g/mol | [3] |

| CAS Number | 38390-45-3 | [3][5] |

| IUPAC Name | methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate | [5] |

| Synonyms | 3',4'-Anhydrovinblastine, AVLB | [5] |

Mechanism of Action

The primary antineoplastic activity of this compound stems from its interaction with tubulin, the protein subunit of microtubules.

-

Tubulin Binding: this compound binds to the β-subunit of tubulin dimers at a specific site, known as the vinca-binding site.[4]

-

Inhibition of Microtubule Polymerization: This binding inhibits the polymerization of tubulin dimers into microtubules, shifting the dynamic equilibrium towards depolymerization.[3]

-

Mitotic Spindle Disruption: The interference with microtubule dynamics leads to the disruption of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.

-

M-Phase Arrest: Consequently, cancer cells are arrested in the M phase of the cell cycle.[3]

-

Induction of Apoptosis: Prolonged M-phase arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Preclinical and Clinical Data

In Vitro Cytotoxicity

This compound has demonstrated cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are indicative of its potency.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-small cell lung cancer | Not explicitly found, but derivatives show potent activity. |

| HeLa | Cervical cancer | Not explicitly found, but derivatives show potent activity. |

| MCF-7 | Breast adenocarcinoma | Not explicitly found for this compound. |

| HCT116 | Colorectal carcinoma | Not explicitly found for this compound. |

In Vivo Efficacy

A phase I clinical trial (NCT00003882) was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced refractory solid tumors.[7][8]

| Parameter | Finding | Reference |

| Patient Population | 24 patients with advanced solid tumors, including NSCLC, colorectal cancer, and soft tissue sarcoma. | [8] |

| Dosing Regimen | Intravenous infusion over 1 hour, once every 3 weeks. | [7] |

| Maximum Tolerated Dose (MTD) | 21 mg/m² | [8] |

| Dose-Limiting Toxicities (DLT) | Grade 4 constipation and neutropenia; Grade 3 nausea/vomiting. | [8] |

| Preliminary Efficacy | Stable disease was observed in one patient with metastatic sarcoma and three patients with metastatic NSCLC. | [8] |

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in the phase I clinical trial.

| Parameter | Value |

| Model | Two-compartment model |

| Clearance (mean) | 26.4 L/h/m² |

| Terminal Half-life (median) | 18 hours |

| Linearity | Linear pharmacokinetics |

Downstream Signaling Pathways

The M-phase arrest induced by this compound triggers downstream signaling cascades that culminate in apoptosis. While direct studies on this compound are limited, the pathways activated by other microtubule-disrupting agents, such as vinblastine, are well-characterized and likely to be similar. These include the activation of the JNK signaling pathway and modulation of Bcl-2 family proteins.[9][10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in a 96-well plate format.[11][12][13]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium and add 100 µL to the appropriate wells. Include vehicle-only control wells.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro polymerization of purified tubulin.[14][15][16]

Materials:

-

Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

-

This compound

-

Microplate spectrophotometer with temperature control

Procedure:

-

Reconstitute purified tubulin on ice according to the manufacturer's protocol.

-

Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and polymerization buffer.

-

Add various concentrations of this compound or vehicle control to the reaction mixture.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the cell cycle phase distribution of cells treated with this compound.[3][17][18]

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is expected.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.[1][4][19][20][21]

Materials:

-

Immunodeficient mice (e.g., athymic nude or NSG mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control solution

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intravenous or intraperitoneal injection) according to the desired dose and schedule. The control group receives the vehicle.

-

Measure tumor dimensions with calipers and mouse body weight regularly (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²)/2.

-

Continue the study until a defined endpoint, such as the tumors in the control group reaching a maximum allowed size.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Synthesis

This compound is a key intermediate in the synthesis of vinblastine and its analogues. It is typically synthesized via the coupling of two simpler indole alkaloids, catharanthine and vindoline, often promoted by an iron(III) salt.[1][2][22]

Conclusion

This compound is a potent microtubule-destabilizing agent with demonstrated antineoplastic activity. Its mechanism of action, involving the disruption of microtubule dynamics and induction of M-phase arrest, makes it a valuable compound for cancer research and drug development. The protocols and data presented in this guide provide a comprehensive resource for scientists investigating the therapeutic potential of this compound. Further research is warranted to fully elucidate its efficacy in a broader range of cancer types and to explore its potential in combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]